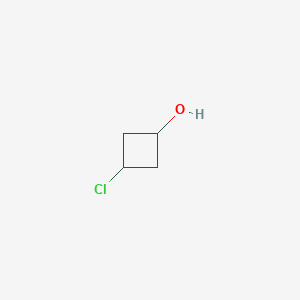

3-Chlorocyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chlorocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKZBLJCERMHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152713-95-6 | |

| Record name | 3-chlorocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chlorocyclobutan 1 Ol

Classical Synthetic Approaches to Cyclobutanols with Halogen Substituents

The preparation of halogenated cyclobutanols can be broadly categorized into two main strategies: the modification of existing cyclobutane (B1203170) frameworks and the formation of the cyclobutane ring from acyclic precursors.

Strategies from Precursors with Pre-formed Cyclobutane Rings

A common and direct approach to 3-chlorocyclobutan-1-ol involves the use of starting materials that already contain the cyclobutane core. This allows for the introduction or modification of functional groups on the ring.

Cyclobutanone (B123998) serves as a versatile and readily available starting material for the synthesis of various substituted cyclobutanes. nih.gov The general strategy involves the reduction of the ketone to a hydroxyl group and the introduction of a chlorine atom.

One potential pathway is the reduction of 3-chlorocyclobutanone. This precursor can be synthesized, and its subsequent reduction would yield this compound. Stereoselective reductions of 3-substituted cyclobutanones have been shown to be highly effective, with reagents like lithium tri-tert-butoxyaluminum hydride often furnishing the cis-cyclobutanol with high selectivity (95-100%). researchgate.net The formation of the trans isomer can then be achieved through a Mitsunobu inversion. researchgate.net

Alternatively, reactions can begin with cyclobutanone itself. The reaction of cyclobutanone with Grignard reagents can produce 1-substituted cyclobutanols. nih.gov While this method is more commonly used to add alkyl or aryl groups at the 1-position, subsequent halogenation of the ring could be a viable, albeit multi-step, route. A straightforward method has been developed for the synthesis of γ-halo-substituted ketones through the cerium(IV)-mediated oxidative addition of halides to 1-substituted cyclobutanols. nih.gov

Another approach involves the preparation of halohydrins from 2-halocyclobutanones using Grignard reagents at low temperatures. researchgate.net This highlights the utility of halogenated cyclobutanones as precursors to more complex cyclobutanol (B46151) derivatives.

Table 1: Examples of Cyclobutanone Derivatization

| Starting Material | Reagent(s) | Product | Key Features |

|---|---|---|---|

| 3-Substituted Cyclobutanones | LiAlH(OtBu)3 | cis-3-Substituted Cyclobutanol | High cis-selectivity (95-100%) researchgate.net |

| cis-3-Substituted Cyclobutanol | Mitsunobu Reagents | trans-3-Substituted Cyclobutanol | Inversion of stereochemistry researchgate.net |

| 2-Halocyclobutanones | Grignard Reagents | 2-Halocyclobutanols | Formation of halohydrins researchgate.net |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.edusolubilityofthings.com In the context of synthesizing this compound, this could involve starting with a cyclobutane ring bearing different substituents and converting them to the desired hydroxyl and chloro groups.

A plausible route is the halogenation of cyclobutanol. However, direct chlorination can be challenging and may lead to side products. A more controlled method involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a chloride ion. ub.edu This two-step process generally proceeds with an inversion of configuration at the carbon center. ub.edu

For instance, a stereoselective conversion of a cyclobutanol to a bromocyclobutane (B1266235) has been achieved using a modified Mitsunobu reaction. researchgate.net A similar approach could likely be adapted for chlorination.

Table 2: Functional Group Interconversion Strategies

| Starting Material | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Cyclobutanol | 1. TsCl, pyridine2. LiCl, DMF | Cyclobutyl tosylate | Chlorocyclobutane (B72530) |

Decarboxylative halogenation, such as the Hunsdiecker reaction, provides a method for converting carboxylic acids into organic halides. nih.govwikipedia.orgacs.org This reaction involves the treatment of a silver salt of a carboxylic acid with a halogen. wikipedia.org The reaction proceeds through a radical mechanism, where the carboxyl group is lost as carbon dioxide, and a halogen atom is introduced in its place. wikipedia.org

Theoretically, a 3-hydroxycyclobutanecarboxylic acid could be subjected to a Hunsdiecker-type reaction to introduce the chlorine atom. However, the yields of such reactions can be variable, and the presence of the hydroxyl group might require protection. This method is particularly useful for generating alkyl halides from carboxylic acids. nih.govacs.org

Functional Group Interconversions on Substituted Cyclobutanes

Ring-Closing Strategies for Cyclobutane Formation

An alternative to modifying a pre-existing ring is to construct the cyclobutane ring from an acyclic precursor through a ring-closing reaction.

Intramolecular cyclization involves the formation of a cyclic compound from a single molecule containing two reactive functional groups. youtube.com For the synthesis of this compound, this would entail the cyclization of a suitably substituted four-carbon chain.

One potential strategy is the intramolecular cyclization of a δ-hydroxy acid derivative to form a lactone, which can then be further manipulated. youtube.com More directly, a formal [3+1] cycloaddition has been reported for the synthesis of 3-borylated cyclobutanols from epihalohydrins and 1,1-diborylalkanes. nih.gov This highlights the potential for constructing the cyclobutane ring with substituents already in place. The boron moiety can then serve as a handle for further functionalization. nih.gov

Another powerful method for forming cyclobutane rings is the [2+2] cycloaddition reaction. rsc.org For instance, thermal [2+2] cycloaddition between vinyl boronates and in situ generated keteniminium salts has been used to prepare borylated cyclobutanes. rsc.org While not a direct route to this compound, it demonstrates a modern approach to constructing the core ring structure.

Gold-catalyzed rearrangements of strained small rings have also emerged as a powerful tool in organic synthesis. beilstein-journals.org For example, gold(I)-catalyzed ring expansion of 1-alkynylcyclopropanols can yield substituted cyclobutanones, which are valuable precursors. beilstein-journals.orgorganic-chemistry.orgacs.org

Table 3: Ring-Closing Strategies for Cyclobutane Synthesis

| Reaction Type | Precursors | Product Type | Key Features |

|---|---|---|---|

| [3+1] Cycloaddition | Epihalohydrins, 1,1-diborylalkanes | 3-Borylated cyclobutanols | Rapid buildup of molecular complexity nih.gov |

| [2+2] Cycloaddition | Vinyl boronates, Keteniminium salts | Borylated cyclobutanes | One-step synthesis of the cyclobutane core rsc.org |

| Gold-catalyzed Ring Expansion | 1-Alkynylcyclopropanols | Substituted cyclobutanones | Access to versatile cyclobutanone intermediates beilstein-journals.orgacs.org |

[2+2] Cycloaddition Reactions in the Synthesis of Cyclobutane Rings

A cornerstone in the formation of cyclobutane rings is the [2+2] cycloaddition reaction. nih.govnih.gov This powerful and atom-economical method involves the joining of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a four-membered ring. nih.govlibretexts.orgnih.gov The reaction can be initiated by thermal or photochemical means. libretexts.org

Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org These reactions often require one of the reacting partners to possess a conjugated system capable of absorbing light to enter an excited state. libretexts.org A significant advantage of photochemical routes is that they can produce strained cyclobutane products that are not readily reversible, as the products often lack the necessary conjugation to absorb light and undergo a cycloreversion reaction. libretexts.org The stereochemical outcome of these reactions is often more predictable compared to other cycloaddition methods. libretexts.org

Transition metals, particularly copper(I) salts like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), can catalyze [2+2] photocycloadditions. acs.org These reactions are typically irradiated with UV light (e.g., λ = 254 nm) and are effective for both intermolecular and intramolecular cycloadditions. acs.org

Thermally induced [2+2] cycloadditions of ketenes with alkenes provide another route to cyclobutane derivatives. This method is highly useful for accessing cyclobutanones, which can then be further functionalized.

While direct [2+2] cycloaddition to form this compound is not commonly reported, the strategy is fundamental to creating the cyclobutane skeleton. Subsequent functional group manipulations, such as the reduction of a carbonyl group to an alcohol and the introduction of a chlorine atom, would be necessary to arrive at the target molecule.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry has seen the development of more sophisticated methods to control the stereochemistry of the cyclobutane ring, which is crucial for the synthesis of complex and biologically active molecules. nih.govresearchgate.net

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires advanced strategies that can control the three-dimensional arrangement of the atoms. This is of paramount importance as different stereoisomers can exhibit vastly different biological activities.

The use of chiral catalysts is a powerful approach to achieve enantioselective synthesis of cyclobutane derivatives. nih.govresearchgate.net These catalysts, which are themselves chiral, can direct the formation of one enantiomer over the other.

Several catalytic systems have been developed for the asymmetric synthesis of cyclobutanes:

Rhodium-catalyzed arylation: This method has been used for the arylation of cyclobutenes, leading to complex, chiral cyclobutanes. researchgate.net

Cobalt-catalyzed [2+2] cycloaddition: Earth-abundant cobalt catalysts, in conjunction with readily synthesized ligands, have been employed for the enantioselective [2+2] cycloaddition of alkynes and alkenes, producing a diverse range of cyclobutenes with high enantioselectivity (86–97% ee). nih.govnsf.gov These cyclobutene (B1205218) intermediates are valuable precursors for functionalized cyclobutanes. nih.govnsf.gov

Copper-catalyzed reactions: Copper photosensitizers have been developed for sustainable [2+2] cycloaddition reactions under visible light irradiation. researchgate.net Additionally, copper-catalyzed regio- and enantioselective hydroboration has been used to create optically active trifluoromethylthio (SCF3) compounds. researchgate.net

Organocatalysis: Chiral primary amines derived from natural amino acids have been used as organocatalysts in direct aldol (B89426) reactions of cyclobutanone with aromatic aldehydes, affording aldol adducts in good yields and high enantiomeric excess. mdpi.com Formal [2+2] cycloadditions initiated by vinylogous Friedel–Crafts alkylation have also been achieved using organocatalysts, yielding pyrrole-functionalized cyclobutanes with excellent stereocontrol. rsc.org

Table 1: Examples of Chiral Catalyst-Mediated Reactions for Cyclobutane Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

| Rhodium | Asymmetric arylation of cyclobutenes | Access to complex, chiral cyclobutanes | researchgate.net |

| Cobalt | Enantioselective [2+2] cycloaddition | Broad scope, high enantioselectivity (86-97% ee) | nih.govnsf.gov |

| Copper | Visible-light mediated [2+2] cycloaddition | Sustainable, uses copper photosensitizers | researchgate.net |

| Organocatalyst | Direct aldol reaction of cyclobutanone | High enantiomeric excess, metal-free | mdpi.com |

| Organocatalyst | Formal [2+2] cycloaddition | Excellent regio-, diastereo-, and enantiocontrol | rsc.org |

Enzyme-Catalyzed Reductions for Enantiopure Cyclobutanols

Biocatalysis, utilizing enzymes, offers a highly selective and environmentally friendly approach to producing enantiopure compounds. ub.edunumberanalytics.com Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. numberanalytics.com

For the synthesis of enantiopure cyclobutanols, ketoreductases are particularly useful enzymes. numberanalytics.com They can catalyze the asymmetric reduction of a prochiral ketone, such as cyclobutanone, to a specific chiral alcohol. Lipases are another class of enzymes that have been widely used for the kinetic resolution of racemic alcohols or their esters through enantioselective acylation or hydrolysis. researchgate.net For instance, porcine pancreatic lipase (B570770) (PPL) has been used for the regio- and enantioselective protection and deprotection of cyclobutanone derivatives. researchgate.net

This enzymatic approach could be applied to a precursor of this compound, for example, by reducing 3-chlorocyclobutanone to a specific enantiomer of this compound.

Photochemical reactions, particularly [2+2] cycloadditions, can be rendered enantioselective through the use of chiral templates or catalysts. mdpi.comwisc.edu The development of asymmetric photocatalysis has provided elegant solutions for constructing chiral cyclobutanes. researchgate.net

One strategy involves using a chiral Lewis acid as a catalyst in a photocycloaddition reaction. wisc.edu The Lewis acid can coordinate to one of the reactants, creating a chiral environment that influences the stereochemical outcome of the cycloaddition. Another approach employs chiral photosensitizers that transfer their chirality to the reacting molecules during the energy transfer process. researchgate.net

Recent advancements have led to the development of photoenzymes that can catalyze [2+2] cycloadditions under visible light in the open air, achieving high turnover numbers and excellent enantiomeric excess (up to 99% ee). rdworldonline.com These engineered enzymes incorporate thioxanthone triplet sensitizers, which are more efficient and operate under milder conditions than traditional benzophenone (B1666685) sensitizers. rdworldonline.com

The "memory of chirality" is a fascinating concept where a chiral molecule retains its stereochemical information through a reactive, achiral intermediate to generate a chiral product. This strategy has been successfully applied to the synthesis of enantioenriched cyclobutanes. acs.orgntu.ac.uknih.gov

One notable example is the ring contraction of chiral pyrrolidines to form enantiopure cyclobutanes. acs.orgntu.ac.uk In this process, the stereochemical information from the starting pyrrolidine (B122466) is effectively transferred to the cyclobutane product, often with exceptional diastereo- and enantiocontrol. acs.orgntu.ac.uk The reaction is believed to proceed through a 1,4-biradical intermediate, where the rapid C-C bond formation preserves the stereochemistry. nih.govntu.ac.uk

Another application involves the asymmetric intermolecular α-arylation of enantioenriched amino acid derivatives to produce benzocyclobutenones with a tetrasubstituted carbon center, demonstrating the power of memory of chirality in creating complex chiral structures. nih.gov

Photochemical Routes for Chiral Cyclobutanes

Metal-Catalyzed Transformations for Cyclobutanol Formation

The synthesis of cyclobutanol and its derivatives is a significant area of research, driven by the utility of these four-membered rings as versatile building blocks in organic synthesis. rsc.org The inherent ring strain of cyclobutane motifs makes them valuable precursors for various chemical transformations. rsc.org Transition-metal catalysis, in particular, has emerged as a powerful tool for constructing and functionalizing these strained rings. snnu.edu.cn Methodologies involving metals such as palladium, rhodium, nickel, and iridium have enabled the development of novel synthetic pathways, including C-C bond cleavage and formation, ring-opening, and ring-expansion reactions. snnu.edu.cnmagtech.com.cndicp.ac.cn These catalytic systems offer high levels of control over stereochemistry and regioselectivity, which is crucial for the synthesis of complex molecules. dicp.ac.cnresearchgate.net

Nickel Hydride Catalysis in Alkenyl Cyclobutanol Synthesis

Nickel-catalyzed reactions have proven effective for the enantioselective synthesis of alkenyl cyclobutanols. thieme-connect.denih.gov A notable strategy involves the nickel-hydride catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of 1,4-alkynones. nih.govresearchgate.net This method produces highly enantioenriched cyclobutanols containing a tetrasubstituted stereocenter. nih.govresearchgate.net

The reaction is initiated by an active Ni-H species, and regioselective control is achieved through carbonyl-directed hydrometalation. nih.govresearchgate.net This is followed by an enantioselective intramolecular 1,2-addition to the carbonyl group. thieme-connect.de Research by Liu and co-workers demonstrates that this approach is effective for a broad range of substrates, yielding trifluoromethyl-containing spirocarbocyclic skeletons in good yields and with high enantioselectivities. thieme-connect.deresearchgate.net The presence of fluorine atoms at the α-position to the carbonyl group was found to be critical for the success of the reaction. thieme-connect.de In nickel hydride (NiH) catalyzed hydrocarbonation, the boronic pinacol (B44631) ester (Bpin) group can direct the reaction to occur at the adjacent carbon, leading to formal branch selectivity. nih.gov

Table 1: Nickel-Catalyzed Enantioselective Synthesis of Alkenyl Cyclobutanols from 1,4-Alkynones

| Substrate Type | Yield | Enantiomeric Ratio (er) | Catalyst System | Ref. |

|---|---|---|---|---|

| Trifluoromethyl-containing 1,4-alkynones | up to 84% | up to 98.5:1.5 | Ni(OTs)₂·6H₂O / Ligand | nih.govresearchgate.net |

| Substrates with α-CF₂H group | Good | High | Ni-H species | thieme-connect.de |

Iridium-Catalyzed Reactions for Stereogenic Carbon Centers

Iridium catalysis offers a powerful method for installing contiguous stereogenic carbon centers in cyclobutanols. rsc.orgnih.gov A sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C-H silylation has been reported as an effective strategy. nih.govrsc.org This approach allows for the creation of complex cyclobutanol derivatives with high precision.

Another significant development is the iridium-catalyzed asymmetric difunctionalization of C-C σ-bonds using ring-strained boronate complexes. acs.org This reaction proceeds through an allylation-induced 1,2-metalate rearrangement of bicyclo[1.1.0]butane boronate complexes. acs.org The process is initiated by the oxidative addition of an iridium(I) complex to an allylic electrophile, forming a π-allyl-iridium intermediate with high enantioselectivity. acs.org This method tolerates a wide range of substituents on the allylic alcohol, leading to 1,1,3-trisubstituted cyclobutane products in good yields and with excellent diastereo- and enantioselectivity. acs.org The resulting cyclobutyl boronic esters can be readily oxidized to the corresponding cyclobutanols. acs.org

Table 2: Iridium-Catalyzed Asymmetric Synthesis of Substituted Cyclobutanes

| Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Catalyst System | Ref. |

|---|---|---|---|---|---|

| Boc-activated allylic alcohols | 57-78% | 90:10 to 94:6 | up to >99:1 | [Ir(cod)Cl]₂ / Phosphoramidite ligand | acs.org |

Palladium-Catalyzed Asymmetric Ring-Opening Reactions

Palladium-catalyzed reactions are widely used for the transformation of cyclobutane derivatives. snnu.edu.cn Asymmetric ring-opening reactions, in particular, provide access to chiral molecules that would be difficult to synthesize otherwise. chinesechemsoc.org One such process is the palladium-catalyzed enantioselective sequential ring-opening/cross-coupling of cyclobutanones. nih.gov This reaction can produce chiral indanones with C3-quaternary stereocenters. nih.gov The mechanism involves the enantioselective β-carbon elimination of a Pd(II) alcoholate formed in situ from the cyclobutanol. researchgate.net

Table 3: Palladium-Catalyzed Asymmetric Transformations of Cyclobutane Derivatives

| Reaction Type | Product | Yield | Enantiomeric Excess (ee) / Enantioselectivity | Catalyst System | Ref. |

|---|---|---|---|---|---|

| Asymmetric arylation of tert-cyclobutanols | γ-arylated ketones | Excellent | up to 95% ee | Pd(OAc)₂ / Chiral N,P-bidentate ligand | researchgate.net |

| Ring-opening/cross-coupling of cyclobutanones | Chiral indanones | Good | Good enantioselectivity | Palladium catalyst | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of cyclobutane synthesis, this involves developing more sustainable and efficient methods. Traditional methods for creating functionalized cyclobutanes often rely on environmentally burdensome reagents and conditions. rsc.org

Recent research has focused on applying green chemistry principles to the synthesis of cyclobutane derivatives. One approach is the use of photochemistry, which leverages renewable visible light as an energy source. rsc.org A photochemical protocol for the selective difluoromethylation of bicyclobutanes using green solvents demonstrates high atom economy and chemo-selectivity. rsc.org This method avoids harsh fluorinating agents and offers a direct pathway to functionalized cyclobutanes. rsc.org

Another green strategy is the use of continuous flow synthesis. researchgate.net Flow chemistry can improve safety, scalability, and productivity, especially for reactions involving highly reactive intermediates like lithium ynolates, which are precursors for cyclobutenes. researchgate.net This approach allows for reactions to be conducted at milder temperatures and with shorter residence times, saving energy and reducing waste. researchgate.net The development of cyclobutane-based materials using simple, green-inspired protocols, such as using aqueous bromate-bromide mixtures instead of aggressive bromine, further highlights the move towards more environmentally friendly synthetic routes. researchgate.net These advancements in green synthetic methodologies offer promising avenues for the more sustainable production of compounds like this compound.

Stereochemistry and Conformational Analysis of 3 Chlorocyclobutan 1 Ol

Isomerism in Halogenated Cyclobutanols

Isomerism in 3-chlorocyclobutan-1-ol is a critical aspect of its molecular structure, defining the spatial arrangement of its constituent atoms and influencing its chemical and physical properties. This isomerism manifests in two primary forms: cis/trans stereoisomerism related to the cyclobutane (B1203170) ring and enantiomerism arising from the presence of chiral centers.

Cis/Trans Stereoisomerism of the Cyclobutane Ring

The rigid structure of the cyclobutane ring, which prevents free rotation around its carbon-carbon single bonds, is the basis for cis/trans isomerism, also known as geometric isomerism. libretexts.orgibchem.com In 1,3-disubstituted cyclobutanes like this compound, the hydroxyl (-OH) and chloro (-Cl) groups can be oriented on the same side of the ring plane or on opposite sides.

Cis Isomer : In the cis-isomer, the hydroxyl and chloro substituents are positioned on the same face of the cyclobutane ring. savemyexams.compdx.edu

Trans Isomer : In the trans-isomer, the hydroxyl and chloro substituents are located on opposite faces of the ring. savemyexams.compdx.edu

These two isomers are distinct compounds with different physical properties and chemical reactivity. nih.govchemistryguru.com.sg The existence of both cis-3-Chlorocyclobutan-1-ol and trans-3-Chlorocyclobutan-1-ol has been confirmed. nih.gov

| Isomer Name | Substituent Orientation |

| cis-3-Chlorocyclobutan-1-ol | -OH and -Cl groups on the same side of the ring |

| trans-3-Chlorocyclobutan-1-ol | -OH and -Cl groups on opposite sides of the ring |

Enantiomeric Forms and Chiral Centers

Optical isomerism occurs in molecules that are chiral, meaning they are non-superimposable on their mirror images. chemistryguru.com.sg Chirality in organic molecules often arises from the presence of a chiral center, which is a carbon atom bonded to four different groups. chemistryguru.com.sgstackexchange.com

An analysis of the stereoisomers of this compound reveals key differences in their chirality:

trans-3-Chlorocyclobutan-1-ol : In the trans isomer, both the carbon atom bearing the hydroxyl group (C1) and the carbon atom bearing the chlorine atom (C3) are chiral centers. C1 is bonded to -H, -OH, and two different ring segments (-CH2-CH(Cl)- and -CH2-CH2-). Similarly, C3 is bonded to -H, -Cl, and two different ring segments. The presence of these two chiral centers means that the trans isomer exists as a pair of enantiomers: (1R, 3S)-3-chlorocyclobutan-1-ol and (1S, 3R)-3-chlorocyclobutan-1-ol. These two molecules are non-superimposable mirror images of each other.

| Isomer | Chiral Centers | Chirality | Number of Stereoisomers |

| trans-3-Chlorocyclobutan-1-ol | C1 and C3 | Chiral | 2 (one pair of enantiomers) |

| cis-3-Chlorocyclobutan-1-ol | C1 and C3 | Achiral (Meso) | 1 |

Conformational Preferences and Dynamics of the Cyclobutane Ring

The four-membered cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.org To alleviate this, the ring adopts non-planar conformations.

Puckering and Ring Inversion in Substituted Cyclobutanes

Unlike the flat representation often used in 2D drawings, cyclobutane and its derivatives are not planar. A planar conformation would lead to severe eclipsing strain between adjacent hydrogen atoms and bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. saskoer.ca To minimize this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.orglumenlearning.com This puckering slightly decreases the internal bond angles but significantly reduces the eclipsing interactions between substituents on adjacent carbons. libretexts.org The dihedral angle of puckering in unsubstituted cyclobutane has been determined to be around 27-29°. nih.govaip.org

This puckered ring is not static; it undergoes a dynamic process called ring inversion or ring-flipping. researchgate.net During this process, one puckered conformation inverts into an equivalent, mirror-image conformation through a higher-energy planar transition state. researchgate.netresearchgate.net

Influence of Chloro and Hydroxyl Substituents on Conformation

In a puckered cyclobutane ring, substituent positions are not identical. They can occupy either axial-like positions (pointing more perpendicular to the general plane of the ring) or equatorial-like positions (pointing more outwards from the ring). chempedia.info For 1,3-disubstituted cyclobutanes, the conformational preference is driven by the minimization of steric strain.

cis-isomer : The cis-isomer can adopt a conformation where both the chloro and hydroxyl groups occupy equatorial-like positions. This arrangement is generally more stable as it minimizes unfavorable 1,3-diaxial interactions, which are a form of steric strain. saskoer.cachempedia.info

trans-isomer : The trans-isomer is constrained to have one substituent in an axial-like position and the other in an equatorial-like position. Through ring-flipping, these positions can be interconverted (axial becomes equatorial and vice versa). The two resulting conformers will have different energies if the steric demands of the chloro and hydroxyl groups are different.

Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is favored if it can adopt a diequatorial conformation, as this is typically the lowest energy state. chempedia.info

| Isomer | Possible Conformations | Favored Conformation | Rationale |

| cis-3-Chlorocyclobutan-1-ol | diequatorial, diaxial | diequatorial | Minimizes 1,3-diaxial steric strain. chempedia.info |

| trans-3-Chlorocyclobutan-1-ol | axial/equatorial | axial/equatorial | Ring inversion equilibrates between two axial/equatorial forms. |

Energy Profiles and Barriers to Conformational Interconversion

The process of ring inversion in cyclobutane can be described by a double-well potential energy profile. aip.org The two energy minima correspond to the equivalent puckered conformations, while the energy maximum represents the planar transition state. For unsubstituted cyclobutane, the barrier to inversion is relatively low, with experimental and theoretical values around 1.44–1.5 kcal/mol (482–510 cm⁻¹). nih.govresearchgate.netebin.pub

The introduction of substituents like chloro and hydroxyl groups alters this energy landscape.

The energy difference between the axial and equatorial conformers in monosubstituted cyclobutanes has been studied, with the equatorial conformer being more stable. For cyclobutanol (B46151), the energy difference (ΔG(ax-eq)) is reported to be 1.1 kcal/mol. researchgate.net

For the trans-3-chlorocyclobutan-1-ol, ring inversion interconverts two non-equivalent conformers: one with an axial chloro group and equatorial hydroxyl group, and another with an equatorial chloro group and axial hydroxyl group. The relative energy of these two conformers depends on the A-values (conformational energies) of the -Cl and -OH groups in the cyclobutane system.

For the cis-isomer, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of highly unfavorable 1,3-diaxial interactions. pressbooks.pub Therefore, the diequatorial cis-isomer is expected to be the most stable conformation among all possible forms of this compound.

| Compound/System | Conformation | Relative Energy/Barrier | Reference |

| Cyclobutane | Inversion Barrier | ~1.44 kcal/mol (482 cm⁻¹) | nih.govresearchgate.net |

| Cyclobutanol | ΔG (axial-equatorial) | 1.1 kcal/mol | researchgate.net |

| cis-1,3-disubstituted | diequatorial vs. diaxial | diequatorial is lower energy | saskoer.cachempedia.info |

| trans-1,3-disubstituted | axial/equatorial | Two conformers in equilibrium | chempedia.info |

Stereochemical Resolution Techniques for Enantiomeric Purity

The resolution of a racemic mixture of this compound, which contains two enantiomers, (1R,3R)-3-chlorocyclobutan-1-ol and (1S,3S)-3-chlorocyclobutan-1-ol (for the trans isomer) or (1R,3S)-3-chlorocyclobutan-1-ol and (1S,3R)-3-chlorocyclobutan-1-ol (for the cis isomer), can be achieved through several established methodologies. These techniques rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment. The primary methods applicable to a chiral alcohol like this compound are enzymatic kinetic resolution, chiral chromatography, and diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. nih.gov For chiral alcohols, lipases are among the most commonly used enzymes. nih.gov In a typical lipase-catalyzed kinetic resolution of racemic this compound, an acylation reaction is performed where the enzyme selectively acylates one enantiomer at a faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic methods.

The choice of lipase (B570770), acyl donor, and solvent system is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. beilstein-journals.orgscielo.br Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) have demonstrated broad utility in resolving a variety of secondary alcohols. scielo.brmdpi.com For instance, the resolution is often carried out using an acyl donor like vinyl acetate (B1210297) or vinyl butanoate in a non-polar organic solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE). beilstein-journals.org

The progress of the resolution is monitored over time, and the reaction is typically stopped at or near 50% conversion to obtain both the product and the remaining starting material in high enantiomeric excess (ee). beilstein-journals.org

Illustrative Data for Enzymatic Kinetic Resolution of (±)-trans-3-Chlorocyclobutan-1-ol

| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product (Ester) ee (%) | Unreacted Alcohol ee (%) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 30 | 24 | 48 | >99 (R) | 92 (S) |

| Pseudomonas cepacia Lipase (PCL) | Vinyl Butanoate | MTBE | 30 | 48 | 50 | 95 (R) | >99 (S) |

| Candida rugosa Lipase | Acetic Anhydride | Toluene | 40 | 72 | 45 | 85 (R) | 69 (S) |

Note: This data is illustrative and represents typical outcomes for the enzymatic resolution of secondary alcohols. Specific experimental results for this compound are not widely reported in the literature.

Chiral Chromatography

Direct separation of enantiomers can be achieved using chiral chromatography, most commonly through High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.netmdpi.com This method exploits the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times. researchgate.net

For the separation of this compound enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are prime candidates. Columns like Chiralpak® and Chiralcel® are widely used for resolving a broad range of chiral compounds, including alcohols. hplc.eu A suggested starting method for the resolution of this compound involves a Chiralpak® IC column with a mobile phase consisting of a mixture of hexane and isopropanol. The composition of the mobile phase, flow rate, and column temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. gcms.cz

Illustrative Data for Chiral HPLC Resolution of (±)-trans-3-Chlorocyclobutan-1-ol

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp. (°C) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |

| Chiralpak® IC | Hexane/Isopropanol (90:10) | 1.0 | 25 | 8.5 | 10.2 | >1.5 |

| Chiralcel® OD-H | Hexane/Isopropanol (95:5) | 0.8 | 25 | 12.1 | 14.5 | >1.5 |

| Lux® Cellulose-2 | Methanol/Water (80:20) | 0.5 | 30 | 6.3 | 7.8 | >1.5 |

Note: This data is illustrative. The elution order and retention times are hypothetical and would need to be determined experimentally.

Diastereomeric Resolution

A classical method for resolving enantiomers is through their conversion into a mixture of diastereomers, which possess different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization or chromatography. libretexts.org For a chiral alcohol like this compound, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters. libretexts.org

For example, reacting (±)-3-chlorocyclobutan-1-ol with a single enantiomer of a chiral acid, such as (R)-mandelic acid or (S)-ibuprofen, in the presence of a coupling agent would yield a mixture of two diastereomeric esters: [(R)-alcohol-(R)-acid and (S)-alcohol-(R)-acid]. These diastereomers can then be separated, for instance, by fractional crystallization from a suitable solvent. d-nb.info After separation, the individual diastereomers are hydrolyzed to yield the enantiomerically pure (R)- and (S)-alcohols and recover the chiral auxiliary. libretexts.org The success of this method depends heavily on finding a suitable resolving agent that forms easily separable diastereomeric derivatives. unchainedlabs.com

Reaction Mechanisms Involving 3 Chlorocyclobutan 1 Ol

Substitution Reactions at the Chlorinated Carbon

The chlorine atom on the cyclobutane (B1203170) ring is susceptible to nucleophilic substitution. The specific pathway, whether S(_N)1 or S(_N)2, is determined by the reaction conditions and the nature of the nucleophile. savemyexams.comlibretexts.org

Nucleophilic Substitution Pathways (S(_N)1, S(_N)2)

The secondary nature of the carbon bearing the chlorine atom in 3-Chlorocyclobutan-1-ol allows for both S(_N)1 and S(_N)2 reaction pathways.

S(_N)1 Reactions: These reactions proceed through a carbocation intermediate. youtube.com For this compound, the formation of a secondary carbocation is relatively unstable, making this pathway less favorable than for tertiary substrates. masterorganicchemistry.com However, in the presence of a weak nucleophile and a polar protic solvent, the S(_N)1 mechanism can occur. libretexts.org The reaction rate in an S(_N)1 mechanism is dependent only on the concentration of the substrate. masterorganicchemistry.com

S(_N)2 Reactions: This pathway involves a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. savemyexams.com This is more common for primary and secondary halides. libretexts.org For an S(_N)2 reaction to occur with this compound, a strong nucleophile is typically required. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com The strained cyclobutane ring may present some steric hindrance, potentially slowing down S(_N)2 reactions.

| Reaction Pathway | Substrate Preference | Nucleophile | Solvent | Intermediate | Stereochemistry |

| S(_N)1 | Tertiary > Secondary > Primary | Weak | Polar Protic | Carbocation | Racemization |

| S(_N)2 | Primary > Secondary > Tertiary | Strong | Polar Aprotic | Transition State | Inversion |

Regioselectivity and Stereospecificity in Substitution Reactions

The "cis" and "trans" isomers of this compound will exhibit different reactivity and lead to products with specific stereochemistry.

In S(_N)2 reactions , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. For instance, the reaction of trans-3-chlorocyclobutan-1-ol with a nucleophile via an S(_N)2 pathway would be expected to yield a cis product.

In S(_N)1 reactions , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face. This typically leads to a mixture of products with both retention and inversion of configuration, often resulting in racemization if the starting material is chiral. masterorganicchemistry.com

Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo both oxidation and reduction, as well as esterification and etherification reactions.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone, forming 3-chlorocyclobutanone. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO(_3)) in acetic acid. Stronger oxidizing agents like potassium permanganate (B83412) could potentially lead to ring-opening or further oxidation.

Reduction: The reduction of the hydroxyl group itself is not a typical reaction. However, the entire molecule can be reduced, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH(_4)), which would likely reduce the chloro group to a hydrogen, yielding cyclobutanol (B46151).

| Reaction Type | Reagent Example | Product |

| Oxidation | CrO(_3) in acetic acid | 3-Chlorocyclobutanone |

| Reduction | LiAlH(_4) | Cyclobutanol |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid.

Etherification: The formation of an ether from this compound can be achieved, for example, through the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Elimination Reactions to Form Cyclobutenes

Treatment of this compound with a strong acid, such as concentrated sulfuric acid (H(_2)SO(_4)), can promote a dehydration (elimination) reaction to form cyclobutene (B1205218) derivatives. masterorganicchemistry.comsavemyexams.com This reaction proceeds via an E1 or E2 mechanism.

Given that this compound is a secondary alcohol, the elimination reaction likely proceeds through an E1 mechanism. youtube.com This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to form a secondary carbocation. A base (such as water or the conjugate base of the acid) then removes a proton from an adjacent carbon to form the double bond. chemguide.co.uk Depending on which adjacent proton is removed, different cyclobutene isomers could be formed.

Ring-Opening Reactions of the Cyclobutane Core

The high ring strain of the cyclobutane ring in this compound makes it susceptible to ring-opening reactions under various conditions. This strain arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 90°. The relief of this strain is a primary thermodynamic driving force for many of the reactions discussed below.

Thermal and Photochemical Ring Cleavage

Cyclobutane and its derivatives can undergo thermal or photochemical [2+2] cycloreversions, a process that cleaves the ring to form two alkene molecules. For this compound, this would theoretically involve the cleavage of the C1-C2 and C3-C4 bonds or the C1-C4 and C2-C3 bonds. The specific products would depend on the stereochemistry of the starting material and the reaction conditions. Photochemical cleavage is often initiated by the absorption of UV light, leading to an excited state that can readily undergo ring fragmentation. Thermal cleavage requires higher temperatures to overcome the activation energy for bond breaking. While general principles of thermal and photochemical reactions of cyclobutanes are well-established, specific studies detailing the precise products and mechanisms for this compound are not extensively documented in readily available literature. However, it is known that strained alkenes can be used under these conditions to favor the reverse reaction, the formation of the cyclobutane ring.

Acidic and Basic Catalyzed Ring Opening

The presence of the hydroxyl and chloro groups in this compound provides sites for acid or base catalysis, which can facilitate ring-opening reactions.

Under acidic conditions , the hydroxyl group can be protonated to form a good leaving group, water. libretexts.org Subsequent departure of water would generate a secondary carbocation. This carbocation is highly unstable and prone to rearrangement, but it can also be attacked by a nucleophile, potentially leading to a ring-opened product. For instance, in the presence of a strong acid, a reaction pathway could involve the formation of a cyclobutyl cation, which could then undergo rearrangement or attack by the counter-ion of the acid. The high ring strain of the cyclobutane system can make such acid-catalyzed processes occur more readily than in their acyclic counterparts.

Under basic conditions , ring opening is less straightforward. A strong base could deprotonate the hydroxyl group, forming an alkoxide. However, this does not inherently promote ring cleavage. Instead, base-catalyzed reactions are more likely to proceed via substitution or elimination pathways involving the chlorine atom. It is important to note that while epoxides readily undergo base-catalyzed ring opening due to the polarized C-O bonds and significant ring strain, the C-C bonds of a cyclobutane ring are non-polar and less reactive under basic conditions. youtube.comscribd.com Therefore, direct base-catalyzed ring cleavage of the carbon skeleton of this compound is not a typical reaction pathway.

Mechanistic Insights into Strain Release in Cyclobutane Transformations

The driving force for many reactions involving cyclobutane derivatives is the release of approximately 26 kcal/mol of ring strain. This strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). In the context of this compound, any transformation that leads to a more stable, less strained structure, such as an open-chain compound or a larger ring, will be energetically favorable.

Ring-opening reactions directly alleviate this strain by breaking one or more of the C-C bonds within the ring, allowing the bond angles to relax towards the preferred tetrahedral geometry. For example, in a hypothetical acid-catalyzed ring opening, the formation of an open-chain carbocation, although electronically unstable, is partially compensated by the release of the ring strain. The interplay between electronic effects (carbocation stability) and steric effects (ring strain) is a key determinant of the reaction pathway and product distribution in the transformations of cyclobutane derivatives.

Rearrangement Reactions and Ring Expansions

The strained nature of the cyclobutane ring in this compound also makes it a substrate for various rearrangement reactions, often leading to the formation of more stable carbocycles or heterocyclic systems.

Carbocation Rearrangements of Cyclobutane Derivatives

Carbocation rearrangements are a common feature in the chemistry of cyclobutane derivatives, particularly under conditions that favor SN1-type reactions. libretexts.orglibguides.com For this compound, the formation of a carbocation at either the C1 or C3 position can initiate a cascade of rearrangements.

If a carbocation is formed at C1 (for example, through protonation of the hydroxyl group and loss of water), a 1,2-hydride shift or a 1,2-alkyl shift (ring expansion) could occur. libretexts.org A ring expansion would lead to a more stable cyclopentyl cation. This process is driven by the release of ring strain associated with the four-membered ring. The resulting cyclopentyl cation can then be trapped by a nucleophile to yield a cyclopentanol (B49286) derivative.

Similarly, a carbocation at C3 (formed, for instance, by the departure of the chloride ion) could also undergo rearrangement. The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org Therefore, any rearrangement that leads to a more substituted carbocation will be favored. libretexts.orglibretexts.org These rearrangements are often observed in solvolysis reactions and can lead to a mixture of products. libretexts.org

Transition Metal-Catalyzed Rearrangements

Transition metals, such as palladium, rhodium, gold, and copper, are known to catalyze a variety of rearrangements and ring-expansion reactions of strained carbocycles. escholarship.org While specific studies on this compound are not widely reported, the principles of transition metal catalysis can be applied.

For instance, oxidative addition of a low-valent transition metal into the C-Cl bond of this compound could form a cyclobutylmetal intermediate. This intermediate could then undergo various transformations, including β-carbon elimination to open the ring or insertion reactions leading to ring expansion. Some transition metal-catalyzed reactions proceed via mechanisms that involve the formation of vinyl carbocations, which can then be intercepted by nucleophiles. escholarship.org Additionally, transition metal catalysts can facilitate formal [2+2] cycloadditions and other pericyclic reactions that can lead to the formation or rearrangement of cyclobutane rings. researchgate.net

Advanced Spectroscopic Methodologies for 3 Chlorocyclobutan 1 Ol Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-chlorocyclobutan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the spatial arrangement of the molecule. Both one-dimensional and two-dimensional NMR techniques are employed to achieve a complete structural assignment.

Proton NMR (¹H NMR) for Hydrogen Environments and Coupling

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the number, type, and connectivity of hydrogen atoms in this compound. The ¹H NMR spectrum typically displays distinct signals for the protons on the cyclobutane (B1203170) ring and the hydroxyl proton.

The protons on the cyclobutane ring generally appear as a complex multiplet in the region of δ 2.5–3.5 ppm. The complexity of this signal arises from the various coupling interactions between adjacent, non-equivalent protons. The chemical shift of the proton attached to the carbon bearing the chlorine atom (C-3) is expected to be further downfield due to the electron-withdrawing effect of the halogen. Similarly, the proton on the carbon with the hydroxyl group (C-1) will also experience a downfield shift.

The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being variable (often between δ 1.5–2.0 ppm) and dependent on factors such as concentration, temperature, and solvent. The broadness of this peak is a result of chemical exchange with other protons in the sample.

The coupling patterns observed in the ¹H NMR spectrum are vital for determining the relative stereochemistry of the substituents (cis or trans). The magnitude of the coupling constants (J-values) between vicinal protons depends on the dihedral angle between them, which is different for cis and trans isomers.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in the molecule, providing a map of the carbon skeleton. In this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms of the cyclobutane ring.

The carbon atom bonded to the chlorine atom (C-Cl) is significantly deshielded and typically resonates at a downfield chemical shift, often in the range of δ 50–60 ppm. The carbon atom attached to the hydroxyl group (C-OH) also experiences a downfield shift, though generally to a lesser extent than the C-Cl carbon. The remaining two methylene (B1212753) carbons (CH₂) of the cyclobutane ring will appear at higher field (upfield).

The precise chemical shifts can help confirm the substitution pattern and provide evidence for the presence of the cyclobutane ring. For instance, the strain of the four-membered ring influences the electronic environment and thus the chemical shifts of the carbon atoms compared to acyclic analogues.

| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) |

| C-Cl | 50 - 60 |

| C-OH | Varies |

| CH₂ | Varies |

| CH₂ | Varies |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. emerypharma.com Cross-peaks in the COSY spectrum connect the signals of protons that are on adjacent carbon atoms. This is instrumental in tracing the proton network within the cyclobutane ring and confirming the neighbor relationships between the different proton environments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of each carbon signal based on the previously assigned proton signals. columbia.edu The HSQC spectrum will show a correlation peak for each C-H bond in the molecule.

By combining the information from these 2D NMR experiments, a detailed and unambiguous structural elucidation of this compound can be achieved.

Dynamic NMR (D-NMR) for Conformational Analysis

Dynamic NMR (D-NMR) spectroscopy is a powerful technique used to study the conformational dynamics of molecules. unibas.it For this compound, the four-membered ring is not planar and undergoes rapid puckering or ring-inversion at room temperature. This conformational change can interconvert different conformers, such as those with axial and equatorial substituents.

By recording NMR spectra at different temperatures, it is possible to study this dynamic process. unibas.it At high temperatures, the ring inversion is fast on the NMR timescale, and the observed signals are an average of the different conformations. As the temperature is lowered, the rate of inversion slows down. If the temperature is lowered sufficiently to the coalescence point and below, the signals for the individual conformers may be resolved, providing separate peaks for the axial and equatorial protons, for example. unibas.it

From the analysis of the changes in the NMR line shape with temperature, it is possible to determine the energy barrier for the ring inversion process. unibas.it This provides valuable insight into the conformational flexibility and the relative stability of the different puckered conformations of the this compound ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. Due to the presence of chlorine, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, the molecular ion will appear as a characteristic isotopic cluster of two peaks separated by two mass units (M⁺ and M+2⁺), with relative intensities of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is unique to the structure of the molecule and can be used to deduce its connectivity. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgsavemyexams.com For this compound, fragmentation may also involve the loss of a chlorine radical or a molecule of HCl. The analysis of the masses of these fragment ions helps to piece together the structure of the original molecule.

| Ion | m/z (mass-to-charge ratio) | Significance |

| [C₄H₇³⁵ClO]⁺ | 106 | Molecular ion with ³⁵Cl |

| [C₄H₇³⁷ClO]⁺ | 108 | Molecular ion with ³⁷Cl savemyexams.com |

| [M - H₂O]⁺ | 88/90 | Loss of water from the molecular ion |

| [M - Cl]⁺ | 71 | Loss of a chlorine radical |

| [M - HCl]⁺ | 70 | Loss of hydrogen chloride |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. docbrown.info This high precision allows for the determination of the exact elemental composition of the molecular ion and its fragments.

For this compound, HRMS can be used to confirm the molecular formula C₄H₇ClO by comparing the experimentally measured exact mass with the calculated theoretical mass. nih.gov For example, the calculated exact mass for C₄H₇³⁵ClO is 106.0185. An HRMS measurement that is very close to this value would provide strong evidence for this molecular formula. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. lcms.cz In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, subjected to fragmentation through collision-induced dissociation, and the resulting fragment ions are then analyzed. lcms.cz This process provides detailed information about the molecule's connectivity and can be used to confirm its structure. lcms.cz

For this compound (C₄H₇ClO), the molecular ion ([M]⁺˙) would have a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal molecular weight is 106.55 g/mol . nih.gov MS/MS analysis of the molecular ion would lead to characteristic fragment ions. While direct experimental MS/MS data for this specific compound is not widely published, a fragmentation pattern can be predicted based on the known behavior of alcohols and halogenated alkanes. savemyexams.com

Key fragmentation pathways would likely include:

Loss of a water molecule (H₂O): Alcohols readily undergo dehydration, which would result in a fragment ion peak at m/z 88 (for the ³⁵Cl isotope). savemyexams.com

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would yield a fragment at m/z 71.

Alpha-cleavage: Fragmentation adjacent to the hydroxyl group could lead to the loss of an ethyl group containing the chlorine atom, or cleavage of the ring structure. For instance, loss of a C₂H₄Cl radical could lead to a fragment at m/z 43.

Ring-opening and subsequent fragmentation: The strained cyclobutane ring can open, leading to a variety of linear fragment ions.

These fragmentation patterns allow for the detailed confirmation of the compound's structural components, including the end groups and backbone connectivity. lcms.cz

Table 1: Predicted MS/MS Fragments for this compound This table is based on theoretical fragmentation patterns.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 106 ([M]⁺˙, ³⁵Cl) | 88 | H₂O | C₄H₅Cl⁺˙ |

| 106 ([M]⁺˙, ³⁵Cl) | 71 | •Cl | C₄H₇O⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. rsc.org It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. rsc.org

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of both the hydroxyl (-OH) and chloro (C-Cl) functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. libretexts.org

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is typically observed in the 1000-1100 cm⁻¹ range. libretexts.org

C-Cl Stretch: The C-Cl stretching vibration gives rise to a strong absorption band typically found in the 550-850 cm⁻¹ region. The exact position can be influenced by the molecular environment.

C-H Stretch: Absorptions due to C-H stretching in the cyclobutane ring will appear just below 3000 cm⁻¹. libretexts.org

The unique combination of these absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), provides a molecular signature that can be used to identify the compound. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Alcohol | C-O Stretch | 1000 - 1100 | Strong |

| Haloalkane | C-Cl Stretch | 550 - 850 | Strong |

X-ray Crystallography for Absolute Stereochemistry and 3D Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline state. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the exact positions of atoms, bond lengths, and bond angles. wikipedia.org

For this compound, which can exist as cis and trans diastereomers, single-crystal X-ray analysis would provide an unambiguous determination of its relative stereochemistry. Furthermore, if a single enantiomer is crystallized, the technique can establish its absolute stereochemistry. jhu.edu This method is crucial for resolving structural ambiguities that cannot be definitively answered by other spectroscopic techniques. The analysis would yield precise data on the puckering of the cyclobutane ring and the spatial orientation of the chloro and hydroxyl substituents.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-Cl). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, H-C-O). |

| Torsional Angles | Dihedral angles defining the conformation of the cyclobutane ring. |

| Absolute Configuration | Unambiguous assignment of R/S configuration at chiral centers for enantiopure samples. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.org

ECD is a powerful tool for assigning the absolute configuration of chiral molecules. rsc.orgfrontiersin.org The process involves comparing the experimentally measured ECD spectrum with theoretical spectra generated through computational methods for all possible stereoisomers. mdpi.com For this compound, which has two chiral centers, the absolute configuration of the cis ((1R,3S) or (1S,3R)) and trans ((1R,3R) or (1S,3S)) isomers could be determined.

The chromophores in this compound (the C-O and C-Cl bonds) will give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these effects are highly sensitive to the spatial arrangement of the atoms around the chiral centers. mdpi.com A good match between the experimental spectrum and the calculated spectrum for one specific stereoisomer allows for its unambiguous assignment. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies of 3 Chlorocyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. jocpr.com By solving the electronic Schrödinger equation, these methods can predict a molecule's electronic structure, energy levels, and ultimately its stability and reactivity. jocpr.com For 3-Chlorocyclobutan-1-ol, these calculations are crucial for elucidating how the chlorine and hydroxyl substituents influence the strained four-membered ring.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. ntnu.no DFT methods are widely used to determine the equilibrium geometry of molecules by minimizing their energy with respect to nuclear coordinates. jocpr.com This process, known as geometry optimization, provides key information on bond lengths, bond angles, and dihedral angles. jocpr.comresearchgate.net

| Property | Description | Typical Basis Set | Significance for this compound |

|---|---|---|---|

| Optimized Geometry | Lowest energy 3D arrangement of atoms. | 6-311++G(d,p) | Determines the puckering angle and substituent positions (axial/equatorial). |

| Total Energy | The sum of electronic and nuclear repulsion energies. | B3LYP/6-31G* | Indicates the relative stability of different conformers (e.g., cis vs. trans). |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | B3LYP/EPR-III | Relates to chemical reactivity and electronic transitions. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | MP2(full)/6-311+G(d,p) | Influences intermolecular interactions and solubility. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though they are typically more computationally demanding than DFT. researchgate.net

For a molecule like this compound, high-level ab initio calculations could be employed to refine the energetic and structural parameters obtained from DFT. For instance, determining the enthalpy difference between the equatorial and axial conformers of chlorocyclobutane (B72530) has been achieved with high accuracy using MP2 methods, showing excellent agreement with experimental values. researchgate.net Such calculations for this compound would provide a benchmark for understanding the conformational energetics, which are influenced by the balance of steric hindrance and electronic effects from both substituents.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) offer powerful tools for exploring the conformational landscape and dynamic behavior of molecules over time. jussieu.frarxiv.org

Conformational Search and Energy Minimization

Most molecules can exist in multiple low-energy conformations, and it is important to identify all of them to understand a molecule's properties and reactivity. uci.edu Conformational search algorithms, often based on Monte Carlo methods, systematically explore the potential energy surface of a molecule by rotating bonds to generate various structures, which are then subjected to energy minimization. uci.edu

For this compound, a conformational search would systematically vary the ring puckering and the orientation of the C-O and C-Cl bonds. Each generated conformation is then minimized using a force field (the core of molecular mechanics) to find the nearest local energy minimum. uci.edu This process identifies the different stable conformers, such as cis and trans isomers with axial or equatorial substituents, and ranks them by their relative energies. This is crucial as the lowest-energy conformation is not always the one that undergoes a reaction. uci.edu

Simulation of Molecular Behavior

Molecular dynamics (MD) simulations predict the time-dependent behavior of a molecular system by solving Newton's equations of motion. iaanalysis.com This provides a view of how the molecule moves, vibrates, and interacts with its environment over time.

An MD simulation of this compound would illustrate the dynamic puckering of the cyclobutane ring and the transitions between different conformational states. By simulating the molecule, for example in a solvent like water, one can observe how intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, influence its conformational preferences and dynamic behavior. These simulations are invaluable for bridging the gap between static molecular structures and the dynamic reality of chemical systems. iaanalysis.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. jocpr.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them.

Prediction of Regioselectivity and Stereoselectivity

The prediction of regioselectivity and stereoselectivity in chemical reactions involving this compound is a primary application of computational chemistry. These predictions are crucial for understanding reaction mechanisms and for the rational design of synthetic pathways.

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. For this compound, reactions such as elimination or substitution could result in different products depending on which atoms are involved. For example, in an elimination reaction, the double bond could form in different positions. Computational methods, particularly Density Functional Theory (DFT), can be used to model the potential reaction pathways. scribd.com By calculating the activation energies for the transition states leading to different regioisomers, chemists can predict which product is more likely to form. The pathway with the lower activation energy barrier is kinetically favored.

Stereoselectivity is the preference for the formation of one stereoisomer over another. This compound exists as cis and trans isomers, and reactions can proceed with specific stereochemical outcomes. For instance, in a nucleophilic substitution reaction at the carbon bearing the chlorine atom, the nucleophile could attack from the same side as the leaving group (retention of stereochemistry) or from the opposite side (inversion of stereochemistry). Theoretical calculations can elucidate the steric and electronic factors that govern this selectivity. chemistry-chemists.com By modeling the transition state structures, it is possible to determine which stereochemical approach is energetically more favorable. A systematic theoretical study would involve calculating the energy profiles for all possible stereoisomeric pathways to predict the major product. chemistry-chemists.com

| Reaction Pathway | Predicted Selectivity | Calculated Activation Energy (kcal/mol) - Hypothetical | Predicted Product Ratio (Hypothetical) |

|---|---|---|---|

| Regioisomer A Formation | Regioselective | 20.5 | A > B |

| Regioisomer B Formation | 25.2 | ||

| Stereoisomer (R,R) Formation | Stereoselective | 18.3 | (R,R) > (R,S) |

| Stereoisomer (R,S) Formation | 22.1 |

Energy Barriers and Reaction Rate Constants

The energy barriers (activation energies) and reaction rate constants are fundamental parameters that quantify the kinetics of a chemical reaction. nih.govpythoninchemistry.org Computational chemistry offers methods to calculate these values, providing a deeper understanding of reaction dynamics.

Energy Barriers: The activation energy (Ea) is the minimum energy required for a reaction to occur. pythoninchemistry.org It represents the energy difference between the reactants and the transition state on the potential energy surface. pythoninchemistry.orglibretexts.orgmuni.cz Computational methods like DFT are widely used to locate the geometries of reactants, products, and, crucially, the transition states connecting them. By calculating the energies of these structures, the energy barrier for a given reaction of this compound, such as its oxidation or reduction, can be determined. archive.org A lower energy barrier implies a faster reaction.

Reaction Rate Constants: The reaction rate constant (k) is a measure of the speed of a reaction. According to Transition State Theory (TST), the rate constant is related to the Gibbs free energy of activation (ΔG‡). pythoninchemistry.org This free energy includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the activation barrier. Quantum chemical calculations can provide these thermodynamic quantities. nih.gov Once ΔG‡ is calculated, the rate constant can be estimated using the Eyring equation. pythoninchemistry.org These theoretical calculations allow for the comparison of reaction rates for different pathways or under different conditions without the need for extensive experimental work.

| Reaction | Calculated ΔG‡ (kcal/mol) - Hypothetical | Calculated Rate Constant (s⁻¹) at 298 K - Hypothetical | Kinetic Favorability |

|---|---|---|---|

| Substitution (SN2) | 22.8 | 1.5 x 10⁻³ | Favored |

| Elimination (E2) | 28.4 | 2.1 x 10⁻⁷ | Disfavored |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. For this compound, this includes Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy.

NMR Chemical Shift Prediction

NMR spectroscopy is a powerful tool for structure elucidation. chegg.com Predicting NMR chemical shifts computationally can aid in the assignment of experimental spectra, especially for complex molecules or for distinguishing between isomers.

The chemical shift of a nucleus is determined by its local electronic environment, which shields it from the external magnetic field. chem-soc.si Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, which is often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus in a molecule. mdpi.com The chemical shift is then determined by referencing the calculated shielding value to that of a standard compound, typically tetramethylsilane (B1202638) (TMS). chem-soc.si